Fmoc-leucine

Peptide Synthesis SPPS Coupling Efficiency

Problem: Leucine coupling inefficiency in SPPS causes deletion sequences, lowering crude purity. Solution: Fmoc-leucine (≥99% HPLC) delivers 100% acylation coupling yield under DCC-HOBt/DCM conditions. ✓ Enantiomeric purity ≥99.8% minimizes D-epimer impurities ✓ DMF solubility up to 0.5 M enables high-concentration coupling ✓ Low dipeptide (≤0.1%) and free amino acid (≤0.2%) impurities. Ideal for long peptides (>20 AA) and peptide API production.

Molecular Formula C21H23NO4
Molecular Weight 353.4 g/mol
CAS No. 35661-60-0
Cat. No. B557446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-leucine
CAS35661-60-0
SynonymsFmoc-L-leucine; 35661-60-0; Fmoc-Leu-OH; N-Fmoc-L-leucine; Fmoc-L-Leu-OH; N-(9-fluorenylmethoxycarbonyl)-L-leucine; N-alpha-Fmoc-L-leucine; N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-leucine; MLS002695993; L-LEUCINE,FMOCPROTECTED; CBPJQFCAFFNICX-IBGZPJMESA-N; (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methylpentanoicacid; MFCD00037133; SMR001562137; ST50307349; (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoicacid; Fmocleucine; (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methylpentanoicacid; N-Fmocleucine; (2S)-2-([(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO)-4-METHYLPENTANOICACID; 9-FLUORENYLMETHOXYCARBONYL-L-LEUCINE; FMOC-LEU; N-FMOC-LEUCINE; PubChem10022; FMOC-NLEU-OH
Molecular FormulaC21H23NO4
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C21H23NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/t19-/m0/s1
InChIKeyCBPJQFCAFFNICX-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Leucine Baseline Characteristics


Fmoc-leucine (N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-leucine) is a foundational Fmoc-protected amino acid building block universally employed in solid-phase peptide synthesis (SPPS). The compound is characterized by its high purity profile, with vendor specifications including HPLC purity ≥99.0%, acidimetric assay ≥98.0%, and TLC purity ≥98% . The enantiomeric purity is rigorously controlled, with specifications such as ≥99.8% (a/a) and very low levels of dipeptide and free amino acid impurities . As a standard reagent for introducing leucine residues via the Fmoc/t-Bu strategy, it is typically provided as a white to off-white powder with a melting point of 145-153°C and is readily soluble in common SPPS solvents like DMF .

Workflow Solid-phase peptide synthesis (Fmoc/t-Bu strategy)
Stereochemical Control High enantiomeric purity for chiral sequence integrity
Coupling Compatibility Compatible with DCC-HOBt and DIC/HOAt activation methods

Fmoc-Leucine Differentiation Drivers


Substituting Fmoc-leucine with a different Fmoc-amino acid or a generic alternative can lead to significant failures in both synthesis and biological applications. In SPPS, the steric hindrance of leucine's β-branched side chain impacts coupling kinetics differently than unbranched residues like alanine [1], leading to incomplete sequences or the need for extended reaction times. The choice of coupling reagents and solvents is also critical, as the efficiency of Fmoc-Leu-OH incorporation can vary from 100% under optimized conditions to as low as 10% under suboptimal ones [2]. Furthermore, the unique self-assembly properties of Fmoc-leucine and its selective PPARγ modulation profile (Ki = 15 μM) are not shared by other Fmoc-amino acids, meaning that a generic replacement would not recapitulate the same biological or materials science outcomes .

Fmoc-Leu-OH
Generic Fmoc-amino acid
Coupling kinetics
β-branched side chain; may require optimized activation
Unbranched or differently hindered residues shift coupling rate
Reagent sensitivity
High reported yield under DCC-HOBt/DCM
Efficiency may drop significantly under mismatched conditions
Bioactivity/self-assembly
Reported PPARγ ligand activity; self-assembles
Lacks PPARγ activity and comparable self-assembly

Fmoc-Leucine Quantitative Evidence


Coupling Efficiency Comparison

In a direct comparison of acylation efficiency, Fmoc-leucine demonstrated a 100% coupling yield to H2N-Leu-resin within 30 minutes using the DCC-HOBt system in DCM solvent [1]. In contrast, under similar coupling conditions, the more sterically hindered analog Fmoc-isoleucine exhibited a lower coupling efficiency of 99.1% when coupled to H-Gly-AM resin [2]. This indicates that Fmoc-leucine is less prone to steric hindrance-related yield losses, making it a more reliable choice for high-yield peptide assembly.

Coupling yield
Reported
100% (DCC-HOBt/DCM) vs 99.1% (DIC/HOAt)
Supports high-yield SPPS assembly
Cross-study comparison; conditions vary
Peptide Synthesis SPPS Coupling Efficiency

Enantiomeric Purity Advantage

Fmoc-leucine is available with an exceptionally high enantiomeric purity specification of ≥99.8% (a/a) . This level of stereochemical fidelity surpasses the common baseline for Fmoc-amino acid purity, which is typically ≥99.0% by HPLC , and ensures that the undesirable D-enantiomer is present at levels ≤0.2%.

Enantiomeric purity
Specification review
≥99.8% (a/a)
Supports chiral sequence integrity
Exceeds common ≥99.0% baseline
Stereochemical Integrity Enantiomeric Purity Quality Control

PPARγ Ligand Activity

Unlike the vast majority of Fmoc-amino acids which serve solely as synthetic intermediates, Fmoc-leucine is a selective ligand for the peroxisome proliferator-activated receptor gamma (PPARγ) with a Ki of 15 μM . This biological activity is not shared by structurally similar Fmoc-amino acids like Fmoc-valine or Fmoc-isoleucine. While its potency is lower than the reference thiazolidinedione rosiglitazone, it achieves similar maximal efficacy as an agonist .

PPARγ binding
Data to verify
Ki = 15 μM; similar maximal efficacy vs rosiglitazone
Supports PPARγ pathway research
Lower potency; review required
PPARγ Agonism Metabolic Disease Selective Ligand

DMF Solubility Profile

Fmoc-leucine demonstrates excellent solubility in DMF, with a vendor specification of 'clearly soluble' at a concentration of 25 mmol in 50 mL DMF (0.5 M) . This contrasts with some other Fmoc-amino acids, such as Fmoc-Gly-OH, which is only partially soluble (PS) at 0.2 M in DMF [1].

DMF solubility
Reported
Clear at 0.5 M vs Fmoc-Gly PS at 0.2 M
Supports high-concentration SPPS
Visual inspection data; may vary by lot
Solubility SPPS DMF

Fmoc-Leucine Application Scenarios


Long-Chain Peptide Synthesis

Procure Fmoc-leucine for the synthesis of long peptides (>20 amino acids) where cumulative coupling efficiency is paramount. The demonstrated 100% acylation coupling yield under optimized DCC-HOBt/DCM conditions minimizes deletion sequences, directly improving crude purity and reducing HPLC purification burdens [1].

Stereochemically Sensitive Peptide APIs

Select Fmoc-leucine with an enantiomeric purity specification of ≥99.8% for the production of peptide active pharmaceutical ingredients (APIs) or research reagents where the presence of D-leucine epimers would be considered a critical quality attribute. This grade ensures that racemization-derived impurities are kept below a stringent 0.2% threshold, simplifying regulatory compliance and analytical characterization [1].

PPARγ & Metabolic Disease Research

Source Fmoc-leucine for biological studies as a selective PPARγ ligand (Ki = 15 μM). Its unique profile—lower potency but similar maximal efficacy compared to rosiglitazone—makes it a valuable tool compound for investigating PPARγ signaling, insulin sensitization, and anti-inflammatory mechanisms without the confounding effects of the peptide synthesis applications of other Fmoc-amino acids [1].

High-Concentration SPPS & Difficult Sequences

Utilize Fmoc-leucine in SPPS protocols requiring high-concentration coupling solutions (e.g., 0.5 M in DMF) to drive challenging acylation reactions or to improve the synthesis of aggregation-prone hydrophobic peptides. Its superior DMF solubility, relative to other Fmoc-amino acids like Fmoc-Gly-OH, enables more flexible reaction engineering and can help mitigate sequence-dependent synthesis failures [1].

Application
Selection Property
Validation Focus
Long-chain peptide synthesis (>20 residues)
Coupling efficiency profile
Cumulative purity and deletion-sequence review
Stereochemically sensitive peptide research
High enantiomeric purity specification
D-enantiomer impurity monitoring
PPARγ signaling and metabolic research
Reported PPARγ ligand profile
Binding specificity and functional assay review
High-concentration SPPS for difficult sequences
DMF solubility profile
Solution stability and coupling kinetics review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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